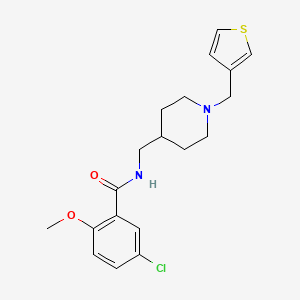
5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a chloro and methoxy group, along with a piperidine ring attached to a thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with piperidine under basic conditions.
Benzamide Formation: The piperidine intermediate is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate undergoes a final coupling reaction to form the target compound, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the benzene ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
科学的研究の応用
Chemistry
In chemistry, 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit activity against certain diseases. Research into its pharmacokinetics and pharmacodynamics could reveal new drug candidates for conditions such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidine and thiophene moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
- 5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
- 2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
- 5-chloro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide stands out due to the presence of both chloro and methoxy groups on the benzamide core. This dual substitution can significantly influence its chemical reactivity and biological activity, offering unique opportunities for its application in various fields.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-24-18-3-2-16(20)10-17(18)19(23)21-11-14-4-7-22(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14H,4-5,7-8,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWUJMHCCQECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2682936.png)


![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)


![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)

